3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can modify the functional groups on the phenyl ring.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorobenzyl alcohol
Comparison
Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
InChI Key |
OFGNOOUBEPRAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC=N2)Br |
Origin of Product |
United States |
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